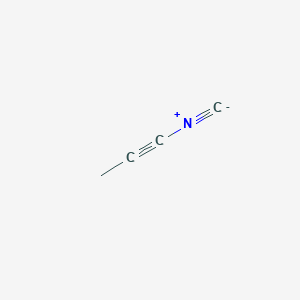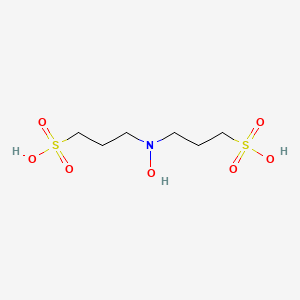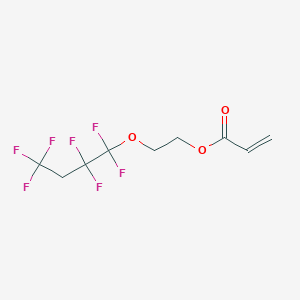
1-Isocyanoprop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanoprop-1-yne is an organic compound with the molecular formula C₄H₅N It is characterized by the presence of an isocyano group (-NC) attached to a prop-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanoprop-1-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with sodium cyanide, followed by the treatment with a base to form the isocyano group. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanoprop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of isocyanates or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isocyanoprop-1-yne has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Isocyanoprop-1-yne involves its interaction with various molecular targets. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
1-Isocyanobutane: Similar structure but with a longer carbon chain.
1-Isocyanopropane: Lacks the triple bond present in 1-Isocyanoprop-1-yne.
1-Isocyanobut-2-yne: Contains an additional carbon in the alkyne chain.
Uniqueness: this compound is unique due to its combination of an isocyano group and a triple bond, which imparts distinct reactivity and potential for diverse applications. Its structural features make it a versatile compound in synthetic chemistry and industrial applications.
Conclusion
This compound is a compound of significant interest in various fields due to its unique structural features and reactivity. Its synthesis, chemical reactions, and applications in research and industry highlight its versatility and potential for future developments.
Properties
CAS No. |
162372-78-3 |
|---|---|
Molecular Formula |
C4H3N |
Molecular Weight |
65.07 g/mol |
IUPAC Name |
1-isocyanoprop-1-yne |
InChI |
InChI=1S/C4H3N/c1-3-4-5-2/h1H3 |
InChI Key |
QRJFDECOKMVIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC#C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)





![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)





